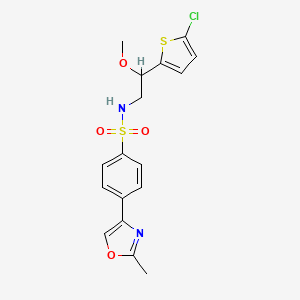

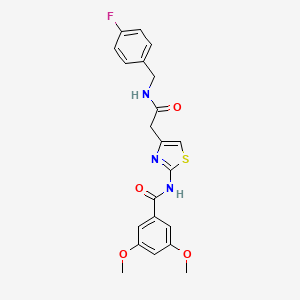

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

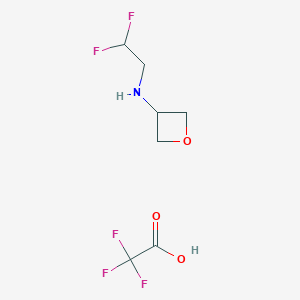

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their wide range of biological activities .

Synthesis Analysis

While I don’t have the specific synthesis process for this compound, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group, a chlorothiophene group, a methoxyethyl group, and a methyloxazolyl group attached to a benzene ring. The exact structure would need to be confirmed by techniques such as NMR and IR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A study focused on synthesizing novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing N-(benzoxazol-2-yl), N-(benzothiazol-2-yl), or N-(1,3-dihydro-2H-benzimidazol-2-ylidene) moieties, exploring their in vitro antitumor activities. One compound demonstrated significant activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, highlighting the potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Pharmacological Properties

Another study on SB-399885, a potent 5-HT6 receptor antagonist, revealed its potential in enhancing cognitive functions. SB-399885 exhibited selective antagonistic activities and cognitive enhancement in animal models, suggesting its utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy Application

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups highlighted their potential in photodynamic therapy (PDT). These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kynurenine 3-Hydroxylase

N-(4-Phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. These compounds demonstrated potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

COX-2 Inhibition for Anti-inflammatory Purposes

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were evaluated for their COX-2 inhibitory activities, leading to the identification of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor. This research contributes to the development of new anti-inflammatory agents (Hashimoto et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S2/c1-11-20-14(10-24-11)12-3-5-13(6-4-12)26(21,22)19-9-15(23-2)16-7-8-17(18)25-16/h3-8,10,15,19H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSQAJZXPHPUAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

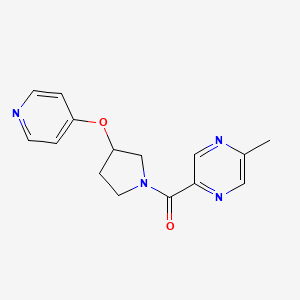

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)

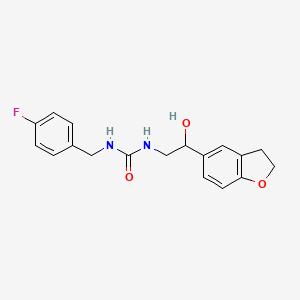

![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)

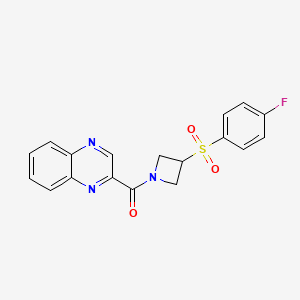

![N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2711547.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2711548.png)

![N-(5-methylisoxazol-3-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711551.png)